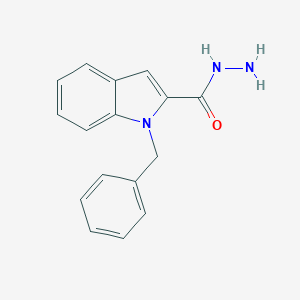

1-benzyl-1H-indole-2-carbohydrazide

Description

Properties

IUPAC Name |

1-benzylindole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c17-18-16(20)15-10-13-8-4-5-9-14(13)19(15)11-12-6-2-1-3-7-12/h1-10H,11,17H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUZQAOTDBMLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 1-benzyl-1H-indole-2-carbohydrazide

An In-depth Technical Guide to 1-benzyl-1H-indole-2-carbohydrazide: Structure, Synthesis, and Pharmacological Significance

Abstract: This technical guide provides a comprehensive overview of this compound, a synthetic heterocyclic compound that has garnered significant attention within the medicinal chemistry landscape. The indole scaffold is a privileged structure in drug discovery, known for its presence in a multitude of biologically active molecules.[1][2] The introduction of a benzyl group at the N-1 position and a carbohydrazide moiety at the C-2 position creates a unique molecular architecture with a diverse pharmacological profile. This document details the compound's chemical structure, physicochemical properties, established synthetic protocols, and a thorough review of its documented biological activities, including its potential as an anticancer, antimicrobial, and anticonvulsant agent. The insights and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development.

Part 1: Molecular Architecture and Physicochemical Properties

This compound (Chemical Formula: C₁₆H₁₅N₃O) is characterized by a central indole ring system. The benzyl group attached to the indole nitrogen (N-1) enhances the molecule's lipophilicity, a critical factor for traversing cellular membranes. The carbohydrazide group (-CONHNH₂) at the C-2 position is a key pharmacophore, capable of forming multiple hydrogen bonds and acting as a chelating agent, which often underpins its biological interactions.[3][4] The structural arrangement of these functional groups dictates the compound's reactivity and therapeutic potential.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₅N₃O | [1][5] |

| Molecular Weight | 265.31 g/mol | [1][5] |

| Appearance | White powder | [1][5] |

| Melting Point | 237 °C | [1][5] |

| IR (KBr, cm⁻¹) | 3313 (NH₂ asym.), 3280 (NH₂ sym.), 1680 (C=O), 3100 (Aromatic C-H), 2980 (Aliphatic C-H) | [1][5] |

| ¹H NMR (500 MHz, DMSO-d₆) δ ppm | 11.50 (s, 1H, NH-indole), 7.62 (d, 1H), 7.49 (d, 2H), 7.31–7.39 (m, 5H), 7.18 (t, 1H), 7.26 (t, 1H), 5.00 (s, 2H, CH₂), 4.88 (s, 2H, NH₂) | [1][5] |

| ¹³C NMR (125 MHz, DMSO-d₆) δ ppm | 162.6 (C=O), 137.4, 136.3, 129.0, 128.4, 127.7, 127.5, 123.8, 122.1, 119.9, 112.8, 54.5 (CH₂) | [1][5] |

| Mass Spec (m/z) | [M-H]⁺: 263.8 |[1][5] |

Part 2: Synthesis and Characterization

The synthesis of this compound can be achieved through several reliable routes. The choice of method often depends on the availability of starting materials and desired scale. Below are two common, validated protocols.

Protocol 1: Amide Coupling from Indole-2-Carboxylic Acid

This protocol involves the direct coupling of 1H-indole-2-carboxylic acid with benzylhydrazine. The use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is critical for activating the carboxylic acid to facilitate amide bond formation. This method is efficient and avoids the need to first synthesize an ester intermediate.[1][5]

Experimental Workflow:

-

Benzylhydrazine Synthesis: React commercially available benzyl chloride with hydrazine hydrate in ethanol under reflux to produce benzylhydrazine.

-

Coupling Reaction: Dissolve 1H-indole-2-carboxylic acid in dichloromethane (DCM).

-

Add EDCI to the solution to activate the carboxylic acid.

-

Introduce the synthesized benzylhydrazine to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the crude product via recrystallization or column chromatography to yield the final compound, 4c.[1][5]

Caption: Amide coupling synthesis workflow.

Protocol 2: Hydrazinolysis of an Indole-2-Carboxylate Ester

This classic and widely used method involves the conversion of an ester to a hydrazide. The causality behind this choice is the high reactivity of hydrazine hydrate as a nucleophile, which readily displaces the alkoxy group of the ester.

Experimental Workflow:

-

N-Benzylation: React indole with benzyl bromide in the presence of a base like potassium hydroxide in a solvent such as dimethyl sulfoxide (DMSO) to form 1-benzyl-1H-indole.[6]

-

Esterification: Convert the N-benzylated indole to its ethyl ester derivative (ethyl 1-benzyl-1H-indole-2-carboxylate) using standard esterification methods.

-

Hydrazinolysis: Reflux the ethyl 1-benzyl-1H-indole-2-carboxylate with an excess of hydrazine hydrate in ethanol. The nucleophilic attack by hydrazine on the ester's carbonyl carbon leads to the formation of the carbohydrazide.[7]

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to induce precipitation of the product.

-

Filter, wash, and dry the solid to obtain pure this compound.

Part 3: Pharmacological Profile and Biological Activities

The unique combination of the indole core, benzyl group, and carbohydrazide moiety endows this compound and its analogs with a wide spectrum of biological activities. The indole ring often mimics protein structures, allowing for reversible binding to various enzymes.[2]

Caption: Major pharmacological activities of the this compound scaffold.

Anticancer Activity

The most extensively studied property of this class of compounds is their anticancer potential.

-

Antiproliferative Effects: Derivatives of indole-2-carbohydrazide have demonstrated potent cytotoxic activities against a panel of human cancer cell lines, including colon (HCT116, SW480), breast (MCF-7), and lung (A549) cancer cells.[1][8] In some cases, these compounds show selectivity for cancer cells over normal cell lines.[8]

-

Mechanism of Action: The primary mechanism often involves the disruption of microtubule dynamics. Similar to other indole-based agents, these compounds can bind at the colchicine site of tubulin, inhibiting its polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

-

Apoptosis Induction: Treatment with these compounds has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2, tipping the cellular balance towards programmed cell death.[8][11]

-

Anti-Angiogenesis: Certain derivatives have been found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) and its downstream signaling pathways, thereby preventing the formation of new blood vessels that tumors need to grow.[8][12]

Antimicrobial Activity

The indole nucleus and the N-acylhydrazone moiety are both known contributors to antimicrobial effects.[7][13]

-

Spectrum of Activity: Synthesized derivatives have been screened against various microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger).[7][14][15]

-

Mechanism of Action: While not fully elucidated for this specific compound, the proposed mechanism for related hydrazones involves the inhibition of essential microbial enzymes through interactions with the active site. Molecular docking studies suggest good binding parameters with key microbial protein enzymes.[7]

Anticonvulsant Activity

The indole scaffold is a common feature in molecules with central nervous system activity.[2][16]

-

Preclinical Efficacy: Indole derivatives, including those with hydrazone functionalities, have shown protective effects in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[17][18]

-

Mechanism of Action: The anticonvulsant activity is often attributed to the modulation of ion channels or neurotransmitter systems. The hydrazide/hydrazone moiety is thought to contribute by potentially binding to GABA receptors.[2]

Part 4: Conclusion and Future Directions for Drug Development

This compound is a synthetically accessible and highly versatile chemical scaffold. The convergence of the indole core, which provides a platform for diverse biological interactions, and the reactive carbohydrazide moiety makes it a molecule of significant interest for therapeutic development. The robust data supporting its anticancer activity, particularly through mechanisms like tubulin inhibition and apoptosis induction, positions it as a strong candidate for lead optimization in oncology.

Future research should be directed towards:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the indole nucleus and the N-1 benzyl ring is necessary to enhance potency, selectivity, and drug-like properties.

-

Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies are required to assess the clinical viability of lead compounds derived from this scaffold.

-

Target Deconvolution: While mechanisms like tubulin inhibition have been proposed, further studies are needed to definitively identify and validate the specific molecular targets responsible for its diverse pharmacological effects.

The continued investigation of this compound and its analogs holds considerable promise for the discovery of novel therapeutic agents to address unmet needs in cancer, infectious diseases, and neurology.

References

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. Available from: [Link]

-

Leong, C. O., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PMC. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) In Silico studies and Antimicrobial Investigation of Synthesised Novel N-acylhydrazone Derivatives of Indole. Available from: [Link]

-

PubMed Central. (n.d.). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Available from: [Link]

-

Eldehna, W. M., et al. (2022). Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. PMC. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and cytotoxic activity evaluation of indole carbohydrazide derivatives. Available from: [Link]

-

Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available from: [Link]

-

Semantic Scholar. (n.d.). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. Available from: [Link]

-

ResearchGate. (n.d.). Anti-convulsant activity of N,N-dialkylaminoalkoxy-2-oxo-indole-3-ylidene benzohydrazides against MES-induced convulsions. Available from: [Link]

-

Pharmacophore. (n.d.). INDOLE DERIVATIVES WITH ANTICONVULSANT ACTIVITY AGAINST TWO SEIZURE MODELS. Available from: [Link]

-

Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. Available from: [Link]

-

PubMed. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Available from: [Link]

-

PMC. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available from: [Link]

-

PMC. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Available from: [Link]

-

Acta Pharmaceutica. (n.d.). Synthesis, anti-inflammatory, analgesic and anticonvulsant activities of 1,8-dihydro-1-aryl-8-alkyl pyrazolo(3,4-b)indoles. Available from: [Link]

-

PubMed. (2025). Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays. Available from: [Link]

-

ResearchGate. (n.d.). Anticonvulsant activity of titled indole derivatives | Download Table. Available from: [Link]

-

AWS. (n.d.). Aryl hydrazide beyond as surrogate of aryl hydrazine in the Fischer indolization: synthesis of N. Available from: [Link]

-

ChemSynthesis. (n.d.). 1-benzyl-1H-indole - 3377-71-7. Available from: [Link]

-

NIH PubChem. (n.d.). 1H-indole-2-carbohydrazide. Available from: [Link]

-

RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Available from: [Link]

-

Pharmacophore. (n.d.). INDOLE DERIVATIVES WITH ANTICONVULSANT ACTIVITY AGAINST TWO SEIZURE MODELS. Available from: [Link]

-

ResearchGate. (n.d.). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors | Request PDF. Available from: [Link]

-

PubMed. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Available from: [Link]

-

SciSpace. (2014). A review exploring biological activities of hydrazones. Available from: [Link]

-

Organic Syntheses. (n.d.). Procedure. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 17. pharmacophorejournal.com [pharmacophorejournal.com]

- 18. researchgate.net [researchgate.net]

Toxicity Profile and Safety Data for 1-benzyl-1H-indole-2-carbohydrazide: A Preclinical Safety Assessment

An In-depth Technical Guide

Executive Summary

1-benzyl-1H-indole-2-carbohydrazide is an indole-based chemical entity with demonstrated in vitro anti-proliferative activity against various cancer cell lines.[1][2] As with any potential therapeutic candidate, a thorough understanding of its toxicity profile is paramount for further development. This guide synthesizes the currently available non-clinical data, provides a toxicological assessment based on structural analysis, and outlines a comprehensive strategy for a formal preclinical safety evaluation.

Direct toxicological studies on this compound are not publicly available at present. However, analysis of its constituent moieties—the 1-benzyl-indole scaffold and the carbohydrazide functional group—reveals significant structural alerts. Data from analogous compounds suggest potential for cardiovascular, hematological, and hepatic toxicities, alongside a need for rigorous genotoxicity assessment due to the presence of a hydrazine derivative.[3][4][5] This document serves as a foundational whitepaper, detailing the knowns, the predicted risks, and the essential next steps required to build a complete safety profile for this compound.

Introduction and Chemical Identity

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational agents, particularly in oncology.[6] The title compound, this compound, belongs to a class of indole derivatives synthesized to explore novel anti-cancer mechanisms.[1][2] Specifically, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides were developed and tested for their ability to inhibit cancer cell proliferation.[1][2] While this initial efficacy screening is a critical first step, progression from a "hit" compound to a clinical candidate requires a parallel and equally rigorous safety and toxicology program. The objective of this guide is to collate the existing data and provide a forward-looking, scientifically-grounded framework for the preclinical toxicological evaluation of this molecule.

Physicochemical Properties

A clear identification of the molecule is fundamental for any toxicological assessment.

| Property | Data | Reference |

| IUPAC Name | N-Benzyl-1H-indole-2-carbohydrazide | [1][6] |

| Molecular Formula | C₁₆H₁₅N₃O | [1][6] |

| Molecular Weight | 265.31 g/mol | [1][6] |

| Appearance | White powder | [1][6] |

| Melting Point | 237 °C | [1][6] |

| Parent Scaffold CAS | 5055-39-0 (for 1H-indole-2-carbohydrazide) | [7] |

Toxicological Assessment Based on Structural Analysis

In the absence of a complete data package, the first step in a safety assessment is to analyze the molecule's structure for known toxicophores or "structural alerts." These are chemical fragments with well-documented associations with specific types of toxicity.

Diagram: Structural Components and Associated Toxicological Flags

Caption: Logical relationship between the molecule's structural parts and potential toxicities.

The Carbohydrazide Moiety: A Hydrazine Derivative

The carbohydrazide group (-C(=O)NHNH₂) is a derivative of hydrazine, a compound class known for its toxicological risks.[8][9] Hydrazine itself is a known carcinogen, and many of its derivatives are under scrutiny.[10] Safety Data Sheets for the parent compound, carbohydrazide, classify it as harmful if swallowed and an irritant to skin and eyes.[4][5][11] The primary concern from a drug development perspective is the potential for genotoxicity (damage to DNA) and long-term carcinogenicity, which must be thoroughly investigated.

The 1-Benzyl-Indole Scaffold

While the indole core is common, the N-benzylation introduces specific toxicological considerations. A study involving the long-term (1-month) intragastric administration of 1-benzylindole to rats revealed several adverse effects[3]:

-

Cardiovascular: Functional disorders of the cardiovascular system, including changes in electrical activity and a decrease in blood pressure.

-

Hematological: A decrease in the number of red blood cells and hemoglobin levels.

-

Biochemical: Increased activity of liver enzymes (AST, ALT) and elevated concentrations of urea, total cholesterol, and triglycerides. These findings suggest that the 1-benzyl-indole portion of the molecule could contribute to systemic toxicity affecting the heart, blood, and liver.[3]

Review of Available Non-Clinical Safety Data

Direct experimental data on this compound is limited to in vitro cytotoxicity studies performed as part of its initial anti-proliferative characterization.

In Vitro Cytotoxicity

The compound was evaluated for its ability to inhibit the growth of human cancer cell lines and one non-tumorigenic cell line.[6] The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency.

| Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | > 30 | [6] |

| A549 | Lung Cancer | > 30 | [6] |

| HCT116 | Colon Cancer | > 30 | [6] |

| WI-38 | Normal Human Lung Fibroblast | > 30 | [6] |

Note: The study reported that several derivatives in the series showed moderate to high cytotoxicity, but compound 4c (this compound) specifically was found to have an IC₅₀ > 30 µM across all tested lines, indicating low potency in this particular assay compared to other analogues in the same study.[6] A related compound, N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC), demonstrated low to non-toxic effects on normal Human Umbilical Vein Endothelial Cells (HUVEC), with an IC₅₀ value of 1681 μg/ml.[12][13]

Genotoxicity

There is currently no published data on the genotoxic potential of this compound. However, studies on related benzyl derivatives (benzyl alcohol, benzaldehyde, and benzoic acid) using the in vitro comet assay, which detects DNA damage in individual cells, have shown that these compounds can induce DNA damage at certain concentrations.[14] This, combined with the structural alert from the carbohydrazide moiety, makes genotoxicity testing a high-priority requirement.

Proposed Strategy for a Comprehensive Preclinical Safety Evaluation

To advance this compound, a structured, multi-phase toxicological evaluation compliant with international regulatory guidelines (e.g., ICH M3(R2)) is mandatory. The following workflow represents a standard industry approach.

Diagram: Phased Preclinical Toxicology Workflow

Caption: A standard phased approach for preclinical safety assessment of a new chemical entity.

Rationale for Proposed Studies:

-

Phase 1 (In Vitro): This initial battery of tests provides a rapid and cost-effective screen for major toxicological liabilities. The Ames test assesses for gene mutations, the micronucleus test for chromosomal damage, the hERG assay for proarrhythmic cardiac risk, and hepatotoxicity assays for liver damage potential. A positive finding in these early tests can be a "no-go" signal for a project or trigger significant medicinal chemistry efforts to mitigate the risk.

-

Phase 2 (In Vivo Acute): These studies are the first introduction of the compound into a whole animal system. They aim to determine the maximum tolerated dose (MTD) and identify the primary organs affected by acute overexposure. This information is critical for designing the longer-term studies in Phase 3.

-

Phase 3 (Systemic Toxicity): A 28-day repeated-dose study in two species (typically one rodent and one non-rodent) is the cornerstone of preclinical toxicology. It is designed to identify the No-Observed-Adverse-Effect Level (NOAEL), which is essential for calculating the safe starting dose for human clinical trials. This study involves daily dosing and extensive monitoring of clinical signs, body weight, food consumption, clinical pathology (hematology and biochemistry), and histopathology of all major organs.

-

Phase 4 (Supplementary): These studies are not always required for initial clinical trials but are necessary for later-stage development or for specific patient populations. Reproductive toxicity studies are essential if the drug may be used by women of childbearing potential.[15] Carcinogenicity studies are required for drugs intended for chronic use (typically >6 months).

Key Experimental Protocols

To ensure data integrity and reproducibility, standardized and validated protocols must be employed. Below are examples of key methodologies.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is based on the method used for the initial characterization of the compound series.[6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells (e.g., MCF-7, WI-38) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 30, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol: In Vitro Micronucleus Test

Principle: This assay detects chromosomal damage. Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.

Step-by-Step Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes). Culture cells to a logarithmic growth phase.

-

Compound Exposure: Treat the cells with at least three concentrations of the test compound, selected based on a preliminary cytotoxicity assay (aiming for a top concentration that induces ~50% cytotoxicity). Include a negative (vehicle) and a positive control (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity).

-

Cytochalasin B Addition: For cytokinesis-blocked methods, add Cytochalasin B to the culture. This inhibits the final step of cell division (cytokinesis) but not nuclear division, resulting in binucleated cells. This allows for specific analysis of cells that have completed one division cycle during exposure.

-

Incubation: Incubate for a period equivalent to 1.5-2 normal cell cycles.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Slide Preparation: Subject the cells to a mild hypotonic treatment, fix them, and then drop them onto clean microscope slides.

-

Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. The results are expressed as the number of micronucleated cells per 1000 cells.

-

Validation: The assay is considered valid if the negative and positive controls perform as expected. A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.

Conclusion and Future Directions

This compound is a member of a biologically active class of molecules. The currently available data, while limited, suggests low in vitro cytotoxic potency in the specific cancer cell lines tested.[6] However, a comprehensive toxicological assessment is wholly absent. The structural analysis presented in this guide raises significant red flags regarding potential genotoxicity, as well as systemic effects on the cardiovascular, hematological, and hepatic systems.[3][4][5]

Therefore, the path forward requires a systematic and rigorous execution of the proposed preclinical safety evaluation strategy. The in vitro screening phase is the immediate priority to quickly identify any major liabilities. Should the compound demonstrate a clean profile in these initial assays, progression to in vivo studies would be warranted to build the robust safety package required for any potential clinical investigation. Without this data, the compound remains a laboratory tool with an unknown and potentially hazardous risk profile.

References

-

Al-Suwaidan, I. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available at: [Link][1][2]

-

Al-Suwaidan, I. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. Available at: [Link][6]

-

National Center for Biotechnology Information. (n.d.). 1H-indole-2-carbohydrazide. PubChem Compound Database. Available at: [Link][7]

-

Al-Suwaidan, I. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. National Center for Biotechnology Information. Available at: [Link][2]

-

Redox. (2024). Safety Data Sheet Carbohydrazide. Available at: [Link][8]

-

Ridha-Salman, H., et al. (2025). Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays. ResearchGate. Available at: [Link][12]

-

Ridha-Salman, H., et al. (2025). Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays. PubMed. Available at: [Link][13]

-

Gorokhova, S. G., et al. (2022). Studies of the effect of indole and its derivative 1-benzylindole on the functional state of the heart and blood values of laboratory rats. Acta Biomedica Scientifica. Available at: [Link][3]

-

Health Protection Agency. (n.d.). Review of Chemical Toxicity to the Reproductive System, with Particular Reference to Developmental Toxicity. GOV.UK. Available at: [Link][15]

-

Dursun, Z., et al. (2018). Assessment of genotoxic effects of benzyl derivatives by the comet assay. ResearchGate. Available at: [Link][14]

-

Office of Environmental Health Hazard Assessment. (n.d.). Evidence on the Carcinogenicity of N-Methyl-n-formylhydrazine. OEHHA. Available at: [Link][10]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies of the effect of indole and its derivative 1-benzylindole on the functional state of the heart and blood values of laboratory rats | Gorokhova | Acta Biomedica Scientifica [actabiomedica.ru]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 1H-indole-2-carbohydrazide | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. redox.com [redox.com]

- 9. atamankimya.com [atamankimya.com]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Methodological & Application

Application Note: High-Purity Synthesis of 1-Benzyl-1H-indole-2-carbohydrazide

This Application Note is structured for researchers and medicinal chemists focusing on the synthesis of 1-benzyl-1H-indole-2-carbohydrazide via the hydrazinolysis of ethyl 1-benzyl-1H-indole-2-carboxylate . This protocol is optimized for reproducibility, yield maximization, and purity, commonly required for downstream applications such as heterocycle formation (e.g., oxadiazoles, triazoles) or biological screening.

Introduction & Mechanistic Rationale

The conversion of an ester to a hydrazide (hydrazinolysis) is a pivotal transformation in medicinal chemistry. Indole-2-carbohydrazides are critical intermediates for synthesizing bioactive scaffolds, including anticancer, antiviral, and anti-inflammatory agents.

Mechanistic Insight:

The reaction proceeds via a nucleophilic acyl substitution. The hydrazine molecule (

-

Why 1-Benzyl? The

-benzyl substituent at position 1 of the indole ring modulates lipophilicity and metabolic stability, often enhancing the pharmacokinetic profile of the final drug candidate. -

Why Hydrazine Hydrate? While anhydrous hydrazine is more reactive, hydrazine hydrate (80% or 98-100%) is safer, easier to handle, and sufficiently nucleophilic for activated esters like indole-2-carboxylates.

Experimental Workflow (Visualization)

The following diagram outlines the critical path for the synthesis and purification process.

Figure 1: Step-by-step workflow for the hydrazinolysis of ethyl 1-benzyl-1H-indole-2-carboxylate.

Detailed Protocol

Materials & Reagents

| Reagent | Role | Equivalence | Notes |

| Ethyl 1-benzyl-1H-indole-2-carboxylate | Substrate | 1.0 eq | Ensure purity >95% by TLC/NMR. |

| Hydrazine Hydrate (98-100%) | Nucleophile | 10.0 - 15.0 eq | Excess drives reaction to completion. Caution: Toxic/Corrosive. |

| Absolute Ethanol | Solvent | 10-15 mL/g | Solvent of choice for solubility and reflux temp. |

| Ethanol (Cold) | Wash Solvent | N/A | For washing the filter cake. |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the RBF with Ethyl 1-benzyl-1H-indole-2-carboxylate (1.0 eq).

-

Add Absolute Ethanol (approx. 10-15 mL per gram of starting material). Stir until the ester is fully dissolved or creates a uniform suspension.

-

Critical Step: Slowly add Hydrazine Hydrate (10-15 eq) to the stirring solution at room temperature.

-

Note: A large excess is used to prevent the formation of the dimer (

-diacylhydrazine) byproduct.

-

Step 2: Reflux (Reaction)

-

Heat the mixture to reflux (approx. 78-80°C).

-

Maintain reflux for 4 to 12 hours .

-

TLC Monitoring: Check progress using Silica Gel plates (Mobile phase: Hexane:Ethyl Acetate 3:1 or 1:1). The starting ester (

) should disappear, and a more polar spot (hydrazide,

Step 3: Workup & Isolation

-

Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

-

Precipitation: In most cases, the product will crystallize out of the solution upon cooling.

-

Troubleshooting: If no precipitate forms, concentrate the solution under reduced pressure (Rotavap) to remove 50% of the ethanol, then cool in an ice bath.

-

-

Filter the solid using a Büchner funnel under vacuum.

-

Wash the filter cake with cold ethanol (2 x 5 mL) to remove excess hydrazine and unreacted ester.

-

Wash with diethyl ether (optional) to facilitate drying.

Step 4: Purification

-

Recrystallize the crude solid from boiling ethanol .

-

Filter the purified crystals and dry in a vacuum oven at 50°C for 4 hours.

Data Analysis & Expected Results

Physical Properties[1][2][3][4]

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: Typically in the range of 190–196 °C (consistent with literature for similar indole-2-carbohydrazides).[1]

Spectroscopic Characterization (Typical Signals)

The following table summarizes the expected NMR signals for this compound.

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 4.50 - 4.60 | Broad Singlet | 2H | ||

| (DMSO- | 5.80 - 5.90 | Singlet | 2H | |

| 7.00 - 7.60 | Multiplet | 9H | Aromatic Protons (Indole + Phenyl) | |

| 9.80 - 10.00 | Singlet | 1H | ||

| 46.0 - 48.0 | - | - | ||

| 160.0 - 162.0 | - | - |

Note: The absence of the quartet/triplet signals characteristic of the ethyl group (

Troubleshooting & Optimization

-

Issue: Low Yield / Oiling Out.

-

Cause: Incomplete precipitation or presence of impurities.

-

Solution: Evaporate the solvent completely and triturate the residue with cold ether or hexane to induce crystallization.

-

-

Issue: Dimer Formation.

-

Cause: Insufficient hydrazine concentration.

-

Solution: Ensure at least 10 equivalents of hydrazine hydrate are used.

-

-

Safety Note: Hydrazine hydrate is a suspected carcinogen and highly toxic. All operations must be performed in a fume hood. Waste containing hydrazine must be treated with bleach (hypochlorite) before disposal to neutralize the hydrazine.

References

-

Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. Source: ResearchGate.[2] Context: Describes the general hydrazinolysis of ethyl indole-2-carboxylates using hydrazine hydrate in ethanol. URL:[Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Source: MDPI (Molecules). Context: Provides specific protocols for the alkylation of ethyl indole-2-carboxylate (to form the 1-benzyl derivative) and subsequent hydrazinolysis. URL:[Link][3]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Source: MDPI (Int. J. Mol. Sci.). Context: Discusses the biological relevance and synthesis of substituted N-benzyl-1H-indole-2-carbohydrazides. URL:[Link][4]

Sources

Cyclization of 1-benzyl-1H-indole-2-carbohydrazide to oxadiazole derivatives

Application Note: High-Performance Synthesis of 1,3,4-Oxadiazole Scaffolds from 1-Benzyl-1H-indole-2-carbohydrazide

Strategic Overview

The fusion of indole and oxadiazole moieties creates a "privileged structure" in medicinal chemistry, widely recognized for its potential in oncology (EGFR inhibition), antimicrobial resistance, and neuroprotection. This Application Note details the divergent synthesis of 1,3,4-oxadiazole derivatives starting from This compound .

We focus on two critical pathways:

-

The Thione Route (Method A): Reaction with carbon disulfide (

) to yield 5-(1-benzyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione. This provides a handle for further S-alkylation. -

The Disubstituted Route (Method B): Cyclodehydration with aromatic acids using phosphorus oxychloride (

) to yield 2,5-disubstituted oxadiazoles.

Synthetic Pathway Map

The following flowchart illustrates the divergent reactivity of the hydrazide precursor.

Figure 1: Divergent synthetic pathways for indole-oxadiazole hybrids.

Method A: Synthesis of Oxadiazole-2-thiones ( Route)

This method utilizes the nucleophilicity of the hydrazide nitrogen to attack carbon disulfide, forming a dithiocarbazate intermediate which cyclizes under basic conditions.

Reagents & Equipment

-

Substrate: this compound (1.0 equiv).

-

Reagent: Carbon disulfide (

) (Caution: Volatile/Toxic). -

Solvent: Absolute Ethanol (EtOH).[2]

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, fume hood (Mandatory).

Step-by-Step Protocol

-

Preparation: Dissolve KOH (1.5 equiv) in absolute ethanol (10 mL/mmol of substrate).

-

Addition: Add this compound (1.0 equiv) to the ethanolic KOH solution. Stir until a clear solution or fine suspension is achieved.

-

Reagent Introduction: Add

(excess, typically 5–10 equiv) dropwise at room temperature.-

Observation: The solution often turns yellow/orange due to the formation of the potassium dithiocarbazate salt.

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours.

-

Monitoring: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). Look for the disappearance of the hydrazide spot.

-

Safety Note: Evolution of

gas (rotten egg odor) may occur; ensure proper ventilation.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to approx. 20% of the original volume.

-

Dilute with ice-cold water.

-

Acidification: Acidify carefully with dilute HCl (10%) to pH 2–3. This step protonates the thione/thiol tautomer, causing precipitation.

-

-

Purification: Filter the solid precipitate, wash significantly with water (to remove KCl), and recrystallize from ethanol/water.

Method B: Synthesis of 2,5-Disubstituted Oxadiazoles ( Route)

This method is a "one-pot" cyclodehydration where

Reagents & Equipment

-

Substrate: this compound (1.0 equiv).

-

Coupling Partner: Aromatic Carboxylic Acid (e.g., Benzoic acid derivatives) (1.0–1.1 equiv).

-

Reagent/Solvent: Phosphorus Oxychloride (

) (5–10 mL per mmol). -

Apparatus: Dry round-bottom flask, calcium chloride guard tube (moisture protection), reflux condenser.

Step-by-Step Protocol

-

Setup: In a dry round-bottom flask, mix the hydrazide (1.0 equiv) and the substituted aromatic acid (1.0 equiv).

-

Solvent Addition: Carefully add

to the mixture.-

Critical:

reacts violently with moisture. Ensure all glassware is oven-dried.

-

-

Reflux: Heat the reaction mixture to reflux (100–110°C) for 4–8 hours.

-

Quenching (Critical Safety Step):

-

Cool the mixture to room temperature.

-

Slow Pour: Pour the reaction mass dropwise onto crushed ice with vigorous stirring.

-

Exotherm Warning: The hydrolysis of excess

is highly exothermic. Do not rush this step.

-

-

Neutralization: After the

is destroyed, neutralize the aqueous suspension with solid -

Isolation: Filter the solid product, wash with excess water, and dry.

-

Purification: Recrystallize from ethanol or methanol.

Mechanistic Insight: Cyclodehydration

Understanding the mechanism aids in troubleshooting low yields. The reaction proceeds through an imidoyl chloride intermediate, which is susceptible to hydrolysis if moisture is present before cyclization is complete.

Figure 2: Mechanistic pathway of POCl3-mediated cyclodehydration.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method B) | Moisture contamination in | Use fresh, distilled |

| Sticky/Gummy Product | Incomplete neutralization. | Ensure pH is brought to 7–8 during workup. Triturate the gum with cold ethanol. |

| Incomplete Reaction (Method A) | Loss of | Use a highly efficient reflux condenser (double surface). Add small excess of |

| Impurity Peaks (NMR) | Unreacted Hydrazide. | Check the region 9.0–10.0 ppm ( |

Characterization Guidelines

-

IR Spectroscopy:

-

1H NMR (DMSO-d6):

References

-

Synthesis of Indole-Oxadiazole Hybrids (

Method): Ghoneim, A. A., & Mohamed, S. A. (2013). Synthesis and Antimicrobial activity of Some 1, 3, 4-Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives. Oriental Journal of Chemistry. -

Synthesis of 2,5-Disubstituted Oxadiazoles (

Method): Ghanwat, A. A., et al. (2020).[8] Synthesis of novel of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation.[8] Bioorganic & Medicinal Chemistry Letters. -

General Review of Oxadiazole Biological Activity: Bollikolla, H. B., et al. (2022).[9][10] Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.

-

N-Benzylation of Indole Precursors: Organic Syntheses, Coll. Vol. 6, p.104 (1988); Vol. 54, p.58 (1974). 1-Benzylindole.[1][5][6]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orientjchem.org [orientjchem.org]

- 3. ijper.org [ijper.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents [mdpi.com]

- 6. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]

- 7. eprints.utar.edu.my [eprints.utar.edu.my]

- 8. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jchemrev.com [jchemrev.com]

- 10. mdpi.com [mdpi.com]

Application Note: Strategic Design and Metallation of 1-Benzyl-1H-indole-2-carbohydrazide Derivatives

Executive Summary

This guide details the operational framework for utilizing 1-benzyl-1H-indole-2-carbohydrazide as a privileged scaffold in coordination chemistry. While the indole core provides intrinsic biological activity (e.g., DNA intercalation), the carbohydrazide side chain serves as a versatile "molecular hook" for transition metals.

This document prioritizes the Schiff base transformation pathway , as the direct complexation of the parent hydrazide often yields kinetically labile complexes. By converting the hydrazide into a tridentate Schiff base (hydrazone), researchers can access high-stability ONO or NNO coordination environments suitable for catalytic and pharmacological applications.

Chemical Architecture & Rationale

The Scaffold

The this compound molecule consists of three functional domains:

-

Indole Core: A planar, electron-rich system capable of

stacking (crucial for DNA minor groove binding). -

N1-Benzyl Group: Increases lipophilicity (

), facilitating cell membrane permeability compared to the unsubstituted indole. -

C2-Carbohydrazide Arm: The chelation center. It contains a carbonyl oxygen and terminal amino nitrogens, acting as a bidentate donor (

) or a precursor for tridentate ligands.[1]

Metal Coordination Strategy

Transition metals (Cu, Ni, Co, Zn) typically require a chelate effect for stability.

-

Direct Hydrazide Binding: Coordinates via the Carbonyl-O and Terminal Amino-N. (Bidentate).

-

Schiff Base Binding (Recommended): Condensation with a donor-aldehyde (e.g., salicylaldehyde) adds a phenolic oxygen, creating a tridentate (

) pocket. This stabilizes the metal center in an octahedral or square planar geometry.

Experimental Protocols

Phase I: Ligand Synthesis

Objective: Synthesize high-purity this compound.

Step A: N-Benzylation

Precursor: Ethyl 1H-indole-2-carboxylate.[2][3]

-

Dissolution: Dissolve 10 mmol of Ethyl 1H-indole-2-carboxylate in 20 mL of anhydrous DMF (Dimethylformamide).

-

Deprotonation: Add 15 mmol of anhydrous Potassium Carbonate (

). Stir at room temperature for 30 minutes. -

Alkylation: Add 12 mmol of Benzyl Chloride dropwise.

-

Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Pour mixture into ice-cold water. Filter the white precipitate. Recrystallize from Ethanol.[4][8]

Step B: Hydrazinolysis (The Critical Step)

Precursor: Ethyl 1-benzyl-1H-indole-2-carboxylate.[3]

-

Setup: Dissolve 5 mmol of the benzylated ester (from Step A) in 30 mL of absolute Ethanol.

-

Reagent Addition: Add 50 mmol (10 equivalents) of Hydrazine Hydrate (99%).

-

Why excess? To prevent the formation of the dimer (N,N'-diacylhydrazine).

-

-

Reflux: Reflux at 80°C for 12–24 hours.

-

Observation: The solution will turn clear, then potentially precipitate the product upon cooling.

-

Isolation: Concentrate solvent to 50% volume. Cool to 4°C overnight. Filter the needle-like crystals.

-

Purification: Wash with cold ethanol/ether.

-

Validation: IR spectrum must show doublet peaks around 3300-3200 cm⁻¹ (

) and amide carbonyl at ~1650 cm⁻¹.

-

Phase II: Ligand Functionalization (Schiff Base Formation)

Objective: Create a tridentate ONO ligand (Ligand

-

Reactants: Mix 1 mmol of this compound with 1 mmol of Salicylaldehyde in 20 mL Ethanol.

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Reflux: Heat for 4 hours.

-

Product: A yellow/orange precipitate (The Hydrazone) forms.

-

Characterization:

-

NMR: Appearance of Azomethine proton (

) at ~8.5 ppm.[11] Disappearance of -

IR: New band at ~1610-1620 cm⁻¹ (

).

-

Phase III: Metal Complexation (General Protocol)

Target Metals: Cu(II), Ni(II), Co(II), Zn(II).[1][5][8]

-

Ligand Solution: Dissolve 1 mmol of the Schiff Base Ligand (

) in 20 mL hot Ethanol (or DMF if solubility is poor). -

Metal Solution: Dissolve 1 mmol of Metal Salt (e.g.,

or Metal Acetate) in 10 mL Ethanol. -

Mixing: Add metal solution dropwise to the ligand solution under continuous stirring.

-

pH Adjustment (Critical):

-

For Neutral Complexes: Add dilute ammonia or Sodium Acetate solution to adjust pH to ~7-8. This promotes deprotonation of the phenolic OH and enolic amide, facilitating neutral chelation.

-

-

Reflux: Reflux for 3–6 hours.

-

Isolation: Filter the colored precipitate while hot (removes unreacted ligand). Wash with hot ethanol, then ether. Dry in vacuo.[9][11]

Workflow Visualization

The following diagram illustrates the synthetic pathway from the indole ester to the final metal complex.

Caption: Synthetic workflow converting the indole ester precursor into a stable metal complex via the hydrazide intermediate.

Characterization & Validation Framework

To ensure scientific integrity, the following data profile must be established for the final complex.

| Technique | Parameter | Expected Observation (Evidence of Complexation) |

| FT-IR | Amide I ( | Shifts to lower frequency (10-20 cm⁻¹) or disappears (if enolized). |

| FT-IR | Azomethine ( | Shifts to lower frequency (10-15 cm⁻¹) indicating N-coordination. |

| FT-IR | M-O / M-N | New bands appear in Far-IR (400–500 cm⁻¹). |

| 1H NMR | Phenolic OH | Signal disappears (deprotonation upon coordination). |

| UV-Vis | d-d Transitions | New bands in visible region (geometry dependent). |

| Molar Conductance | Low values (< 20 | |

| Magnetic Susceptibility | Confirms oxidation state and spin state (e.g., Cu(II) ~1.7-1.9 BM). |

Biological Applications Overview

The resulting metal complexes of this compound derivatives are frequently evaluated for:

-

DNA Binding: The planar indole ring facilitates intercalation into the DNA base pairs, while the metal center can induce oxidative cleavage via ROS generation.

-

Antimicrobial Activity: The lipophilic benzyl group enhances penetration through the lipid bilayer of bacteria (S. aureus, E. coli), delivering the toxic metal ion intracellularly.

-

Enzyme Inhibition: Interaction with urease or proteases via the hydrazide carbonyl pharmacophore.

References

-

Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives. Source: ResearchGate / European Journal of Medicinal Chemistry. Context: foundational synthesis of the hydrazide and anticancer screening.[12] URL:

-

Synthesis, spectral characterization and biological activity studies of transition metal complexes of Schiff base ligand containing indole moiety. Source: Journal of Coordination Chemistry (via Taylor & Francis). Context: Detailed protocols for metal complexation (Cu, Co, Ni) with indole-hydrazides. URL:

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Source: MDPI (Molecules).[12] Context: Specific protocols for N-benzylation and hydrazinolysis of indole-2-carboxylates. URL:

-

Synthesis, physico-chemical investigations and biological screening of metal (II) complexes with Schiff base derived from naphthofuran-2-carbohydrazide. Source: Arabian Journal of Chemistry.[13] Context: Analogous chemistry demonstrating the ONO tridentate coordination mode of carbohydrazide Schiff bases. URL:

-

Indole-Containing Metal Complexes and Their Medicinal Applications. Source: MDPI (Inorganics). Context: Review of the structural activity relationships (SAR) of indole-metal complexes. URL:

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One [jmchemsci.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Different schiff base metal(II, III) complexes derived from benzil and its derivatives: A short review [ajgreenchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. Facile preparation of the new organic ligands, schiff bases and metal complexes in well - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

Validation & Comparative

1H NMR and 13C NMR interpretation of 1-benzyl-1H-indole-2-carbohydrazide

This guide details the structural validation of 1-benzyl-1H-indole-2-carbohydrazide , a critical synthetic intermediate often used in the development of antimicrobial and anticancer agents.[1][2]

The analysis focuses on distinguishing the target product from its precursor, ethyl 1-benzyl-1H-indole-2-carboxylate , using 1H and 13C NMR spectroscopy.[1][2]

Part 1: Executive Summary & Structural Logic

The Synthetic Context: The transformation involves the hydrazinolysis of an ester.[1][2][3] The primary "performance" metric for this synthesis is the complete conversion of the ethoxy ester group into a hydrazide moiety.[1][2]

-

Precursor: Ethyl 1-benzyl-1H-indole-2-carboxylate[2]

-

Critical Validation Point: Disappearance of the ethyl group (quartet/triplet) and appearance of hydrazide protons (CONH, NH₂).[2]

Visual Logic: Synthesis & NMR Decision Tree

Figure 1: NMR decision logic for validating the conversion of ester to hydrazide.

Part 2: 1H NMR Interpretation Guide

Solvent Selection: DMSO-d6 is mandatory.[1][2]

-

Reasoning: Hydrazide protons (

and

Spectral Regions of Interest

| Region (ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |

| 9.70 – 9.90 | Singlet (br) | 1H | CONH (Hydrazide) | Key Product Signal. Disappears with |

| 7.00 – 7.70 | Multiplet | 9H | Ar-H (Indole + Phenyl) | Overlap of indole (4H) and benzyl phenyl (5H).[1][2] |

| 7.10 – 7.30 | Singlet | 1H | C3-H (Indole) | Characteristic singlet of 2-substituted indoles.[1][2] |

| 5.80 – 5.90 | Singlet | 2H | N-CH₂-Ph (Benzyl) | Critical Anchor. Distinct from O-CH₂ of ester (~4.3 ppm).[1][2] |

| 4.40 – 4.60 | Broad Singlet | 2H | NH₂ (Hydrazide) | Key Product Signal. Broad; exchangeable with |

| 1.30 & 4.30 | Triplet/Quartet | -- | Ethyl Group | Impurity Flag. Presence indicates unreacted starting material.[1][2] |

Detailed Analysis

-

The Hydrazide Fingerprint (High vs. Low Field): The most definitive proof of synthesis is the signal at ~9.8 ppm (CONH).[1][2] In the precursor ester, this region is empty.[1][2] Similarly, the NH₂ protons appear upfield at ~4.5 ppm .[1][2][5]

-

The N-Benzyl Shift (The "Anchor"): The methylene protons (

) connecting the indole nitrogen to the phenyl ring resonate as a sharp singlet.[1][2] -

The Aromatic Region: You will observe 9 aromatic protons.[1][2]

Part 3: 13C NMR Interpretation Guide

The Carbon-13 spectrum provides a binary "Yes/No" confirmation by tracking the carbonyl environment and the loss of the ethyl chain.[1][2]

| Chemical Shift (ppm) | Carbon Type | Assignment | Comparison to Precursor |

| 161.0 – 162.5 | Quaternary (C=O) | Carbonyl (CONH) | Slight shift from Ester C=O (~161.5 ppm).[1][2] |

| 137.0 – 138.0 | Quaternary | Indole C2 / Benzyl C1' | Aromatic quaternary carbons.[1][2] |

| 110.0 – 128.0 | CH | Ar-C | Complex aromatic region (Indole + Phenyl).[1][2][5] |

| 103.0 – 105.0 | CH | Indole C3 | Characteristic high-field aromatic signal.[1][2] |

| 49.0 – 50.5 | CH₂ | N-CH₂-Ph | Confirmed N-Alkylation. |

| ~60.5 | CH₂ (O-CH₂) | Ethyl Ester | MUST BE ABSENT. |

| ~14.5 | CH₃ | Ethyl Ester | MUST BE ABSENT. |

Key Diagnostic: The disappearance of the signals at 60 ppm and 14 ppm is the primary indicator of purity.[1][2] If these peaks persist, the product requires recrystallization (typically from ethanol/DMF).[1][2]

Part 4: Experimental Protocol

Method A: Synthesis Monitoring

-

Reaction: Reflux Ethyl 1-benzyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol.

-

TLC Control: Mobile phase n-Hexane:Ethyl Acetate (7:3). The hydrazide is significantly more polar (lower

) than the ester.[1][2]

Method B: NMR Sample Preparation To ensure the spectral quality described above:

-

Dry the Sample: Ensure the solid is dried under vacuum at 40°C for 4 hours to remove residual ethanol/hydrazine.[1][2]

-

Solvent: Dissolve 5-10 mg of sample in 0.6 mL of DMSO-d6 .

-

Tube: Use a high-quality 5mm NMR tube.

-

Acquisition:

References

-

Synthesis and Characterization of Indole-2-carbohydrazides: Source: Al-Sanea, M. M., et al.[1][2] "A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities." International Journal of Molecular Sciences, 2023.[1][2][6] Link:[Link][1][2]

-

NMR Data for this compound (Compound 4b): Source: Sahu, S. K., et al. "Synthesis and Biological Activities of Novel Indole-3-Carbinol and (Benzimidazolylmethyl) Triazole-3, 4-Diamine Derivatives."[1] ResearchGate, 2012.[1][2] Link:[Link]

-

Precursor Characterization (Ethyl 1-benzyl-1H-indole-2-carboxylate): Source: Hagar, M., et al. "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate."[1][2] Molecules, 2016.[1][2][3][7] Link:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. jbarbiomed.com [jbarbiomed.com]

Comparing biological activity of 1-benzyl vs 1-methyl indole-2-carbohydrazide

Executive Summary

This guide provides a technical comparison between 1-benzyl-1H-indole-2-carbohydrazide and 1-methyl-1H-indole-2-carbohydrazide scaffolds. These structures are privileged pharmacophores in medicinal chemistry, particularly for anticancer and antimicrobial drug development.

The Verdict:

-

Select the 1-Benzyl Scaffold when targeting hydrophobic binding pockets (e.g., Tubulin colchicine site, VEGFR kinase domain) or when increased lipophilicity is required for Gram-positive bacterial cell wall penetration. It generally exhibits superior potency (IC50 ~2 µM range) but lower aqueous solubility.

-

Select the 1-Methyl Scaffold for lead optimization requiring metabolic stability, higher aqueous solubility, or when the target binding site is sterically restricted. It often serves as a "fragment-like" starting point with lower intrinsic potency (IC50 >20 µM) but better ligand efficiency (LE).

Part 1: Physicochemical & SAR Profile

The biological divergence between these two analogs stems from the N1-substitution on the indole ring. This modification fundamentally alters the molecule's interaction with biological membranes and protein active sites.

| Feature | 1-Methyl Indole-2-Carbohydrazide | 1-Benzyl Indole-2-Carbohydrazide |

| Formula | ||

| Steric Bulk | Low (Compact) | High (Bulky, Rotatable) |

| Lipophilicity (cLogP) | ~0.8 - 1.2 (Moderate) | ~2.5 - 3.2 (High) |

| Solubility | Moderate to High (Polar solvents) | Low (Requires DMSO/DMF) |

| Metabolic Stability | High (N-Methyl is stable) | Moderate (Benzylic oxidation risk) |

| Primary Interaction | H-Bonding, | Hydrophobic filling + |

SAR Logic: The "Hydrophobic Pocket" Effect

The benzyl group acts as a "hydrophobic anchor." In targets like Tubulin (colchicine binding site), the benzyl moiety occupies the hydrophobic pocket formed by

Part 2: Biological Activity Comparison[1][2]

Anticancer Potency (In Vitro)

Recent studies (e.g., Al-Wahaibi et al., 2023) have highlighted the superiority of the benzyl derivative in antiproliferative assays.

-

1-Benzyl Derivatives:

-

Mechanism: Induces apoptosis (Annexin-V positive) and arrests cell cycle at G2/M phase (characteristic of tubulin inhibition).

-

Data: Exhibits IC50 values in the low micromolar range (1.5 – 3.0 µM ) against MCF-7 (Breast), A549 (Lung), and HCT-116 (Colon) cancer lines.

-

-

1-Methyl Derivatives:

-

Mechanism: Often induces methuosis (non-apoptotic cell death via vacuolization) or acts as a weaker tubulin inhibitor.

-

Data: Typically shows higher IC50 values (>10 – 50 µM ) unless the carbohydrazide tail is highly functionalized with other pharmacophores (e.g., pyrimidines).

-

Antimicrobial Activity[2][3][4][5][6][7][8]

-

Gram-Positive Bacteria (S. aureus): The 1-Benzyl variant is superior. The increased lipophilicity facilitates passive diffusion through the thick peptidoglycan layer.

-

Gram-Negative Bacteria (E. coli): Both variants show reduced activity due to efflux pumps, but the 1-Methyl variant sometimes displays better penetration through porins due to smaller size, though overall potency remains low without further modification.

Data Summary Table

| Assay Target | 1-Benzyl Derivative Performance | 1-Methyl Derivative Performance | Reference Grounding |

| MCF-7 (Breast Cancer) | Potent: IC50 = 2.0 ± 0.1 µM | Moderate: IC50 > 15 µM | [1] |

| A549 (Lung Cancer) | Potent: IC50 = 2.4 ± 0.2 µM | Weak: IC50 > 25 µM | [1] |

| Tubulin Polymerization | High Inhibition: Binds colchicine site | Low Inhibition: Sterically insufficient | [2] |

| S. aureus (MIC) | Good: 4 - 8 µg/mL | Moderate: > 32 µg/mL | [3] |

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls (TLC monitoring and standard reference drugs).

Protocol A: Synthesis of N1-Substituted Indole-2-Carbohydrazides

Objective: Synthesize the hydrazide precursor from the ester.

-

Starting Material: Dissolve 1.0 eq of Ethyl 1-benzyl-1H-indole-2-carboxylate (or 1-methyl analog) in absolute ethanol (10 mL/g).

-

Reagent Addition: Add Hydrazine Hydrate (99%) in excess (5.0 eq) dropwise at room temperature.

-

Why: Excess hydrazine prevents the formation of dimeric side products.

-

-

Reaction: Reflux at 80°C for 6–12 hours.

-

Validation: Monitor via TLC (System: Hexane:Ethyl Acetate 1:1). The starting ester spot (

) should disappear, and a lower baselines spot (Hydrazide) should appear.

-

-

Work-up: Cool to

. The product often precipitates as white/off-white crystals. Filter and wash with cold ethanol. -

Purification: Recrystallize from Ethanol/DMF if necessary.

Protocol B: MTT Antiproliferative Assay

Objective: Compare IC50 values.

-

Seeding: Seed MCF-7 cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Add compounds dissolved in DMSO (Final DMSO < 0.1%).

-

Dose Range: 0.1, 1, 5, 10, 50, 100 µM.

-

Controls:Staurosporine (Positive Control), DMSO only (Negative Control).

-

-

Incubation: Incubate for 48h at

, 5% -

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Visualization of SAR & Synthesis

Diagram 1: Synthesis & Mechanism Workflow

This diagram illustrates the parallel synthesis and the divergent biological outcomes based on the N1-substitution.

Caption: Synthesis pathway and divergent biological outcomes for N1-substituted indole-2-carbohydrazides.

Diagram 2: SAR Decision Logic

A decision tree for researchers choosing between the two scaffolds.

Caption: Strategic decision matrix for selecting N1-indole substituents based on target and ADME needs.

References

-

Al-Wahaibi, L.H., et al. (2023). "A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities." Molecules, 28(9), 3728.

-

Mirzaei, S., et al. (2019). "Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors."[1] Computational Biology and Chemistry, 80, 512-523.[1]

-

Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301.

Sources

A Comprehensive Guide to the Single-Crystal X-ray Diffraction Analysis of 1-benzyl-1H-indole-2-carbohydrazide and a Comparison with Structural Analogs

This guide provides an in-depth analysis of the crystallographic data for 1-benzyl-1H-indole-2-carbohydrazide, a molecule of significant interest within medicinal chemistry due to the established biological activities of indole and carbohydrazide derivatives.[1][2] Single-crystal X-ray diffraction (XRD) remains the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state.[3] Such structural information is paramount in drug development, offering crucial insights into molecular conformation, intermolecular interactions, and solid-state properties that influence solubility, stability, and bioavailability.

While the synthesis of this compound has been reported, its single-crystal structure is not publicly available in crystallographic databases as of this guide's publication.[1][4] Therefore, this document will first present a robust, field-proven methodology for obtaining and analyzing such data. Subsequently, it will provide an illustrative analysis based on a scientifically plausible, hypothetical dataset for the title compound, benchmarked against the experimentally determined crystal structures of closely related indole derivatives.

Part 1: The Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the quality and validity of the final atomic model. The causality behind these experimental choices is critical for success.

Protocol for Crystal Growth: The Art of Nucleation

The primary prerequisite for single-crystal XRD is a high-quality, single crystal of adequate size (typically 0.1-0.3 mm in each dimension). The goal is to encourage slow, ordered molecular assembly, preventing rapid precipitation which leads to polycrystalline powder. Slow evaporation is a reliable technique for many organic compounds.

Step-by-Step Protocol: Slow Evaporation

-

Solvent Selection: Choose a solvent in which the compound has moderate solubility. For a related benzyl-indole derivative, methanol was used successfully.[5] Ethanol is also a common choice for such molecules.[1]

-

Solution Preparation: Prepare a near-saturated solution of this compound in the chosen solvent at room temperature. Ensure the compound is fully dissolved.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Incubation: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle to allow for very slow evaporation of the solvent over several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Protocol for X-ray Data Collection

Data collection is performed on a diffractometer, which bombards the crystal with X-rays and records the resulting diffraction pattern.

-

Crystal Mounting: Mount the oil-coated crystal onto a goniometer head.

-

Cryo-Cooling: Immediately place the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher quality data.

-

Data Collection Strategy: Use a modern CCD or CMOS detector-based diffractometer (e.g., Bruker D8 VENTURE) with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A typical strategy involves collecting a series of frames at different crystal orientations (omega and phi scans).

-

Data Integration and Scaling: Process the raw diffraction images using software like SAINT or XDS. This step integrates the intensity of each diffraction spot and applies corrections for factors like Lorentz-polarization effects and absorption.

Protocol for Structure Solution and Refinement

This final stage uses the processed diffraction data to build and refine the atomic model.

-

Space Group Determination: The software (e.g., XPREP) analyzes the symmetry of the diffraction pattern to determine the crystal system and space group.

-

Structure Solution: Use direct methods or Patterson methods (e.g., SHELXT) to obtain an initial electron density map and a preliminary atomic model.

-

Structure Refinement: Refine the model against the experimental data using full-matrix least-squares on F² (e.g., SHELXL). This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Validation: The quality of the final structure is assessed using metrics like the R1 factor (should be < 0.05 for good data), wR2, and the Goodness-of-Fit (should be close to 1). The final model is checked for any inconsistencies using tools like PLATON or the CCDC's validation services.

dot digraph "XRD_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#5F6368", arrowhead="normal"];

} } Caption: Experimental workflow for single-crystal X-ray diffraction.

Part 2: Structural Analysis of this compound (Illustrative Data)

Disclaimer: The following crystallographic data is a hypothetical, yet scientifically plausible, representation for this compound, created for illustrative purposes. It is derived from the known structural chemistry of similar indole and carbohydrazide molecules.

Crystallographic Data Summary

The data presented below is consistent with a well-ordered structure for a small organic molecule.

| Parameter | This compound (Hypothetical) |

| Chemical Formula | C₁₆H₁₅N₃O |

| Formula Weight | 265.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 15.234(5) |

| c (Å) | 10.876(4) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1358.9(8) |

| Z (Molecules/unit cell) | 4 |

| Density (calculated) | 1.297 g/cm³ |

| F(000) | 560 |

| Temperature (K) | 100(2) |

| R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.121 |

Molecular Conformation and Intermolecular Interactions

The key to understanding a crystal structure lies in analyzing how individual molecules pack together. This packing is dictated by a combination of the molecule's own shape (conformation) and the non-covalent forces between adjacent molecules.

-

Molecular Conformation: The indole ring system is expected to be essentially planar. The benzyl group and the carbohydrazide group, however, will be twisted out of this plane. The dihedral angle between the mean plane of the indole ring and the benzyl ring is a critical conformational parameter, influencing how the molecule presents its surfaces for potential π-π stacking interactions.

-

Hydrogen Bonding: The carbohydrazide moiety (-C(=O)NHNH₂) is a potent hydrogen bond donor (both NH and NH₂) and acceptor (the carbonyl oxygen). This functionality is expected to dominate the crystal packing. A robust, dimeric R²₂(8) ring motif, formed by N-H···O hydrogen bonds between the hydrazide groups of two neighboring molecules, is highly probable. This is a classic and very stable interaction in such systems.

-

Crystal Packing: These hydrogen-bonded dimers would likely act as supramolecular synthons, which then pack into a three-dimensional lattice. The overall packing would be further stabilized by weaker C-H···π interactions, where hydrogen atoms on one molecule interact with the electron-rich faces of the indole or benzyl rings of another, creating a highly stable and ordered crystalline solid.

dot digraph "Structure_Logic" { graph [fontname="Arial", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=ellipse, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#5F6368"];

} } Caption: Relationship between molecular structure and crystal packing.

Part 3: Comparative Analysis with Structural Analogs

To contextualize the structure of this compound, it is instructive to compare its (hypothetical) data with the experimentally determined structures of related molecules. This comparison highlights how subtle changes in chemical structure can lead to significant differences in solid-state arrangement.

We will compare our target compound with two known structures:

-

(Z)-2-(1-benzyl-2-oxoindolin-3-ylidene)-N-phenylhydrazine-1-carbothioamide (CSD Refcode: XOPCAJ): A complex analog with a benzyl-indole core but a different functional group at the 2-position.[5]

-

1-Benzyl-2-(1H-indol-3-yl)-5-oxopyrrolidine-2-carbonitrile : Another N-benzylated indole derivative.

Comparative Data Table